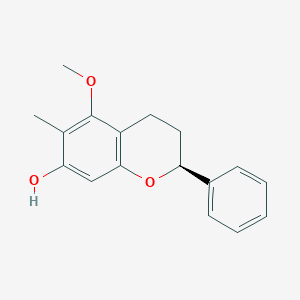

7-Hydroxy-5-methoxy-6-methylflavan

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H18O3 |

|---|---|

Molecular Weight |

270.32 g/mol |

IUPAC Name |

(2S)-5-methoxy-6-methyl-2-phenyl-3,4-dihydro-2H-chromen-7-ol |

InChI |

InChI=1S/C17H18O3/c1-11-14(18)10-16-13(17(11)19-2)8-9-15(20-16)12-6-4-3-5-7-12/h3-7,10,15,18H,8-9H2,1-2H3/t15-/m0/s1 |

InChI Key |

PZRKAAPKQGONFG-HNNXBMFYSA-N |

Isomeric SMILES |

CC1=C(C2=C(C=C1O)O[C@@H](CC2)C3=CC=CC=C3)OC |

Canonical SMILES |

CC1=C(C2=C(C=C1O)OC(CC2)C3=CC=CC=C3)OC |

Synonyms |

(2S)-5-methoxy-6-methylflavan-7-ol 2S-MMF 5-methoxy-6-methylflavan-7-ol |

Origin of Product |

United States |

Natural Occurrence and Advanced Isolation Methodologies

Sophisticated Extraction and Purification Techniques for Research Applications

Advanced Chromatographic Separation Principles (e.g., Column Chromatography, HPLC for research sample preparation)

Chromatography is the cornerstone technique for the purification of natural products like 7-Hydroxy-5-methoxy-6-methylflavan from crude extracts. nih.gov The choice of method depends on the scale and desired purity of the final product.

Column Chromatography (CC) serves as a fundamental and widely used preparative technique for the large-scale separation of flavonoid constituents. In this method, a stationary phase, commonly silica (B1680970) gel, is packed into a column. The crude plant extract is loaded onto the top of the column and a solvent or a mixture of solvents (the mobile phase) is passed through it. Separation occurs based on the differential affinities of the compounds in the mixture for the stationary and mobile phases. For flavonoids, a gradient elution is often employed, starting with a non-polar solvent (e.g., benzene) and gradually increasing the polarity (e.g., by adding ethyl acetate) to elute compounds of increasing polarity. nih.gov

High-Performance Liquid Chromatography (HPLC) is a highly efficient and sensitive analytical and preparative technique essential for the final purification and quantification of flavonoids. mdpi.com It offers superior resolution and shorter analysis times compared to standard column chromatography. Reversed-phase HPLC (RP-HPLC) is the most predominant mode used for flavonoid separation. mdpi.com In RP-HPLC, the stationary phase is non-polar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, typically consisting of water (often acidified with formic or phosphoric acid to improve peak shape) and an organic solvent like methanol (B129727) or acetonitrile. mdpi.com Isocratic elution (constant mobile phase composition) or gradient elution (changing mobile phase composition) can be employed to achieve optimal separation of complex flavonoid mixtures. mdpi.com

Table 1: Example of HPLC Parameters for Flavonoid Separation

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) | Non-polar stationary phase for separation of moderately polar compounds. |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) | Allows for the separation of compounds with a wide range of polarities. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation process. |

| Detection | UV-Vis or Diode Array Detector (DAD) at 280 nm and 340 nm | Flavonoids exhibit strong UV absorbance, allowing for sensitive detection. |

| Temperature | 25-30 °C | Maintains consistent and reproducible retention times. |

Emerging Methodologies for Natural Product Isolation

To overcome the limitations of conventional extraction methods, such as long extraction times and high solvent consumption, several innovative techniques have been developed. These emerging methodologies offer enhanced efficiency and are considered more environmentally friendly.

Ultrasound-Assisted Extraction (UAE) utilizes the energy of ultrasonic waves to disrupt plant cell walls, facilitating the release of intracellular compounds into the solvent. nih.gov This process, known as acoustic cavitation, enhances mass transfer and can significantly reduce extraction time and temperature, thereby preserving thermolabile compounds like some flavonoids. nih.gov

Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and plant matrix, causing the plant cells to rupture due to increased internal pressure. mdpi.com This rapid heating leads to a much faster extraction process compared to conventional methods. mdpi.com

Supercritical Fluid Extraction (SFE) is a green technology that uses a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. nih.govmdpi.com By manipulating temperature and pressure, the solvating power of the supercritical fluid can be precisely controlled. While non-polar on its own, the polarity of supercritical CO2 can be increased by adding a co-solvent, such as ethanol, making it suitable for extracting a wider range of flavonoids. mdpi.com SFE offers the advantage of yielding solvent-free extracts, as the CO2 can be easily removed by depressurization. nih.gov

Table 2: Comparison of Emerging Isolation Techniques for Flavonoids

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Ultrasound-Assisted Extraction (UAE) | Acoustic cavitation enhances solvent penetration and mass transfer. nih.gov | Reduced extraction time and temperature; lower solvent consumption. nih.gov | Potential for degradation of some compounds by free radicals. |

| Microwave-Assisted Extraction (MAE) | Microwave energy rapidly heats the solvent and plant material. | Very fast extraction; reduced solvent volume; improved yield. mdpi.com | Not suitable for all solvents; potential for localized overheating. |

| Supercritical Fluid Extraction (SFE) | Uses a fluid above its critical temperature and pressure as a solvent. mdpi.com | Highly selective; solvent-free product; environmentally friendly. nih.gov | High initial equipment cost; best suited for non-polar to moderately polar compounds. |

Synthetic Strategies and Analogue Development

Total Synthesis Approaches to 7-Hydroxy-5-methoxy-6-methylflavan

Total synthesis provides a means to construct the 7-Hydroxy-5-methoxy-6-methylflavan molecule from simple, commercially available starting materials. This approach allows for unambiguous structure confirmation and the generation of analogues with novel substitution patterns.

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler precursor structures, known as synthons. wikipedia.orglibretexts.org This process is repeated until readily available starting materials are identified. libretexts.org For the flavan (B184786) core of 7-Hydroxy-5-methoxy-6-methylflavan, several key disconnection strategies can be envisioned.

A primary disconnection strategy for the flavan skeleton involves breaking the C2-O1 bond and the C3-C4 bond. This leads back to a 2'-hydroxychalcone intermediate. This chalcone (B49325) can be synthesized via a Claisen-Schmidt condensation between a substituted acetophenone (A-ring precursor) and a benzaldehyde (B-ring precursor).

Disconnection 1: Chalcone Cyclization Route

Target: 7-Hydroxy-5-methoxy-6-methylflavan

Retro Reaction: Intramolecular Michael addition/cyclization.

Intermediate: A substituted 2'-hydroxychalcone. This intermediate contains the necessary A- and B-rings and the three-carbon bridge.

Precursors:

An appropriately substituted 2'-hydroxyacetophenone (e.g., 2',4'-dihydroxy-6'-methoxy-5'-methylacetophenone, after protection of one hydroxyl group).

Benzaldehyde.

Another common strategy involves the formation of the C-ring by connecting a C6-C3 unit (derived from the B-ring and the three-carbon chain) to a C6 unit (the A-ring phenol).

Disconnection 2: Phenol and Cinnamyl Alcohol Route

Target: 7-Hydroxy-5-methoxy-6-methylflavan

Retro Reaction: Friedel-Crafts alkylation or acid-catalyzed cyclization.

Precursors:

A substituted phenol (e.g., 3-methoxy-4-methylphenol).

A cinnamyl alcohol or a related derivative that can generate an electrophilic species to react with the electron-rich phenol.

These retrosynthetic pathways provide a logical framework for designing a synthetic route, with the chalcone cyclization method being one of the most established for flavonoid synthesis. mdpi.com

Achieving specific stereochemistry and regiochemistry is paramount in flavonoid synthesis. mdpi.com Since the C2 position in the flavan structure is a chiral center, stereoselective methods are required to produce enantiomerically pure compounds.

Regioselective Synthesis: The substitution pattern on the A-ring of 7-Hydroxy-5-methoxy-6-methylflavan requires precise control over the placement of the hydroxyl, methoxy (B1213986), and methyl groups. Regioselectivity can be achieved by starting with a pre-substituted A-ring precursor, such as a substituted 2-hydroxyacetophenone. Several classical named reactions are employed for the synthesis of the flavonoid core, including:

Allan-Robinson Reaction: This reaction produces flavones or isoflavones from o-hydroxyaryl ketones and aromatic acid anhydrides. mdpi.com

Baker-Venkataraman Rearrangement: This method is used to synthesize β-diketones, which are key intermediates for flavone synthesis. mdpi.com

Kostanecki Reaction: This approach combines an o-hydroxyaryl ketone with an aromatic acid anhydride and its salt to yield flavones. mdpi.com

While these methods traditionally yield flavones, modifications and subsequent reduction steps can lead to the flavan skeleton. A more direct approach for flavans involves the cyclization of chalcones, where the initial regiochemistry is determined by the starting acetophenone. One-pot regioselective syntheses of substituted flavan-3-ols have been described, often involving a Michael-type reaction. acs.orgacs.org The regioselectivity of such reactions can be influenced by the charge density on the flavonoid B-ring, with positions of higher nucleophilicity being more reactive. acs.orgacs.org

Stereoselective Synthesis: Controlling the stereochemistry at the C2 position is a significant challenge. Several modern synthetic methods can be applied to achieve high enantiomeric purity: nih.gov

Sharpless Asymmetric Dihydroxylation: This powerful method can be used to create chiral diols from prochiral olefins (like chalcones), which can then be cyclized to form chiral flavan-3-ols. mdpi.comrsc.orgnih.gov This approach allows access to all four diastereoisomers of free phenolic flavan-3-ols in high enantiomeric excess. rsc.org

Mitsunobu Reaction: This reaction can be used for the stereospecific inversion of a hydroxyl group, providing control over the stereochemistry in flavonoid synthesis. mdpi.com

Biocatalysis: The use of enzymes or whole microorganisms (like yeast strains or marine-derived fungi) offers an environmentally friendly and highly stereoselective route to chiral flavonoids, such as flavanones and flavan-4-ols. mdpi.com

Table 1: Key Methodologies in Flavan Synthesis

| Methodology | Description | Application | Reference |

|---|---|---|---|

| Allan-Robinson Reaction | Condensation of o-hydroxyaryl ketones with aromatic acid anhydrides to form flavones. | Core flavonoid structure synthesis. | mdpi.com |

| Sharpless Asymmetric Dihydroxylation | Converts alkenes (e.g., chalcones) to chiral diols, which are precursors to chiral flavans. | Stereoselective synthesis of flavan-3-ols. | mdpi.comrsc.orgnih.gov |

| Mitsunobu Reaction | Inversion of stereochemistry at a chiral alcohol center. | Stereochemical control during synthesis. | mdpi.com |

| Biocatalysis | Use of enzymes or microorganisms for stereoselective transformations. | Enantioselective reduction of flavanones to flavan-4-ols. | mdpi.com |

| Michael-type Reaction | Nucleophilic addition to an α,β-unsaturated carbonyl system, often used in one-pot syntheses. | Regioselective C-C bond formation. | acs.orgacs.org |

Innovations in the field aim to overcome these limitations. The development of one-pot reactions and cascade reactions simplifies synthetic procedures, reduces waste, and often improves yields. acs.orgrsc.org Biocatalysis is emerging as a powerful, sustainable tool for producing enantiomerically pure flavonoids under mild conditions. mdpi.com Additionally, novel organometallic catalysts and asymmetric transfer hydrogenation reactions are being explored to create chiral building blocks for stereoselective flavonoid synthesis. nih.gov

Semisynthetic Modifications and Derivatization

Semisynthesis involves the chemical modification of a naturally occurring or synthetically produced core structure. This approach is valuable for creating a library of analogues to study structure-activity relationships. For 7-Hydroxy-5-methoxy-6-methylflavan, the hydroxyl, methoxy, and methyl groups, as well as the aromatic A-ring, are prime targets for derivatization.

The hydroxyl and methoxy groups on the flavan skeleton are key sites for chemical modification, which can alter the compound's physicochemical properties like lipophilicity and hydrogen bonding capacity. tamu.edu

Hydroxyl Group Functionalization: The phenolic hydroxyl group at C7 is a versatile handle for various chemical transformations.

Alkylation/Etherification: Reaction with alkyl halides (e.g., methyl iodide) or other alkylating agents under basic conditions can convert the hydroxyl group into an ether. researchgate.net This modification increases lipophilicity. mdpi.com

Acylation/Esterification: Treatment with acid anhydrides (like acetic anhydride) or acyl chlorides in the presence of a base (like pyridine) yields the corresponding ester. mdpi.com Acetylation is a common strategy to increase membrane permeability. mdpi.com

Glycosylation: The attachment of sugar moieties to the hydroxyl group can significantly alter solubility and bioavailability. While aglycones are often more potent antioxidants, glycosylation can sometimes enhance absorption. nih.gov

Methoxy Group Functionalization: The methoxy group at C5 can be modified, most commonly through demethylation.

Demethylation: The cleavage of the methyl ether can be achieved using strong acids (like HBr) or Lewis acids (like BCl₃ or AlCl₃). mdpi.com This reaction exposes a free hydroxyl group, which can then be subjected to the functionalization reactions described above. Selective demethylation can be challenging, but the 5-methoxy group is often more labile due to chelation with the C4-carbonyl group in related flavanones and flavones. mdpi.commdpi.com

O-methylation is a crucial modification in nature, catalyzed by O-methyltransferases (OMTs), and it often enhances the chemical stability and transportability of flavonoids. nih.gov

Table 2: Summary of Functional Group Modifications

| Functional Group | Reaction | Reagent(s) | Product | Effect | Reference |

|---|---|---|---|---|---|

| C7-Hydroxyl | Methylation | Methyl iodide (CH₃I), Base | C7-Methoxy ether | Increases lipophilicity | researchgate.net |

| C7-Hydroxyl | Acetylation | Acetic anhydride, Pyridine | C7-Acetyl ester | Increases lipophilicity, membrane permeability | mdpi.com |

| C5-Methoxy | Demethylation | HBr or BCl₃ | C5-Hydroxyl | Increases polarity, provides new site for functionalization | mdpi.com |

Further diversification of the 7-Hydroxy-5-methoxy-6-methylflavan structure can be achieved by modifying the C6-methyl group and by introducing new substituents onto the A-ring.

Methyl Group Modifications: The methyl group at the C6 position is generally less reactive than the other functional groups. However, under specific conditions, it can be functionalized.

Benzylic Halogenation: Radical halogenation using reagents like N-bromosuccinimide (NBS) could introduce a halogen to the methyl group, creating a reactive handle for further nucleophilic substitution.

Oxidation: Strong oxidizing agents could potentially oxidize the methyl group to a hydroxymethyl, formyl, or even a carboxyl group, though this may require harsh conditions that could affect other parts of the molecule.

The introduction of a C-methyl group can be crucial for biological activity, and its modification can significantly alter the properties of the flavonoid. researchgate.net

A-ring Substitution: The A-ring is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl and methoxy groups.

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, or Friedel-Crafts acylation could introduce new substituents onto the A-ring. The directing effects of the existing groups would favor substitution at the C8 position, which is ortho to the hydroxyl group and para to the methoxy group, and activated by both. However, steric hindrance from the adjacent methyl group at C6 might influence the regiochemical outcome.

These modifications allow for the systematic exploration of the chemical space around the 7-Hydroxy-5-methoxy-6-methylflavan scaffold, facilitating the development of analogues with potentially improved properties.

Alterations to the B-ring and C-ring System for Analogue Generation

The generation of analogues through synthetic chemistry allows for precise modifications to the flavonoid scaffold. The B-ring and C-ring are primary targets for these alterations due to their significant influence on the molecule's biological activity and physicochemical properties.

The substitution pattern of the B-ring is a key determinant of a flavonoid's biological function. Synthetic strategies are often employed to introduce a variety of substituents to explore these effects. For example, a series of B-ring trifluoromethylated flavonoids has been prepared to investigate their anticancer effects. One such analogue, 5,7-dipropoxy-2-(4'-trifluoromethylphenyl)-chromen-4-one, demonstrated potent activity against a human gastric adenocarcinoma cell line nih.gov. This highlights how introducing non-natural moieties like trifluoromethyl groups can lead to novel bioactivities.

The C-ring's structure, including the presence or absence of a double bond between the C2 and C3 positions and the substitution at the C3 position, is also critical. Chemical modifications that alter the oxidation state or saturation of the C-ring can have a profound impact on the molecule's conformation and its interaction with biological targets mdpi.com. Synthetic approaches that can selectively modify this ring are therefore essential in the development of new flavonoid-based compounds.

Chemoenzymatic and Biocatalytic Synthesis Routes

Chemoenzymatic and biocatalytic methods offer powerful alternatives to traditional chemical synthesis for modifying flavonoid structures. These approaches leverage the high selectivity and efficiency of enzymes to perform specific transformations, often under mild reaction conditions.

B-ring Modifications: Enzymes play a crucial role in determining the hydroxylation pattern of the B-ring in flavonoids. The cytochrome P450-dependent monooxygenases, specifically flavonoid 3'-hydroxylase (F3'H) and flavonoid 3',5'-hydroxylase (F3'5'H), are key enzymes that introduce hydroxyl groups at the 3' or the 3' and 5' positions, respectively researchgate.net. These enzymes can act on various flavonoid precursors, including flavanones and dihydroflavonols, thereby providing a biocatalytic route to generate analogues with different B-ring hydroxylation patterns researchgate.net. Utilizing these enzymes in whole-cell or isolated systems allows for the targeted synthesis of specific hydroxylated derivatives.

C-ring Transformations and Cleavage: The C-ring is also a substrate for various enzymatic transformations. Anthocyanidin synthase (ANS), for instance, is an enzyme that can catalyze the oxidative transformation of dihydroflavonols and flavan-3-ols nih.gov. Studies with anthocyanidin synthase from Vitis vinifera (VvANS) have shown that the enzyme's activity is highly dependent on the stereochemistry of the C-ring and the substitution pattern of the B-ring. For example, VvANS accepts flavan-3-ols with a (2R,3S) configuration and a catechol or gallol group on the B-ring as substrates, converting them into anthocyanidins nih.gov. In contrast, dihydroflavonols are transformed into the corresponding flavonols nih.gov.

Furthermore, microbial enzymes are capable of cleaving the C-ring entirely, a significant structural modification that generates different classes of compounds. The gut bacterium Clostridium butyricum can perform stereospecific C-ring cleavage of flavanones like naringenin (B18129) and eriodictyol, leading to the formation of hydroxyphenylpropionic acids nih.gov. It can also reductively cleave the C-ring of the flavanonol taxifolin to produce taxifolin dihydrochalcone nih.gov. These biocatalytic reactions demonstrate routes to generate seco-flavonoids (ring-opened) from a flavan scaffold.

Data Tables

| Substrate Class | Substrate Name | Key Structural Features | VvANS Activity | Major Product(s) |

|---|---|---|---|---|

| Dihydroflavonol | (+)-Dihydroquercetin | (2R,3R), B-ring catechol | Active | Quercetin |

| Dihydroflavonol | (+)-Dihydrokaempferol | (2R,3R), B-ring monohydroxy | Active | Kaempferol |

| Flavan-3-ol | (+)-Catechin | (2R,3S), B-ring catechol | Active | Cyanidin, Ascorbate–cyanidin adduct, Dimer of oxidized catechin |

| Flavan-3-ol | (+)-Gallocatechin | (2R,3S), B-ring gallol | Active | Delphinidin |

| Flavan-3-ol | (+)-Afzelechin | (2R,3S), B-ring monohydroxy | Inactive | N/A |

| Flavan-3-ol | (-)-Epicatechin | (2R,3R), B-ring catechol | Inactive | N/A |

| Flavanone (B1672756) | Naringenin | N/A | Inactive | N/A |

| Substrate Class | Substrate Name | Reaction Type | Product(s) |

|---|---|---|---|

| Flavanone | Naringenin | C-ring cleavage | 4-Hydroxyphenylpropionic acid |

| Flavanone | Eriodictyol | C-ring cleavage | Corresponding hydroxyphenylpropionic acid |

| Flavanonol | Taxifolin | Reductive C-ring cleavage | Taxifolin dihydrochalcone |

| Flavone | Apigenin | Degradation (via C-ring cleavage) | 4-Hydroxyphenylpropionic acid |

| Flavonol | Quercetin | No conversion | N/A |

| Isoflavone | Genistein | No conversion | N/A |

Advanced Spectroscopic and Analytical Characterization in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of 7-Hydroxy-5-methoxy-6-methylflavan. The analysis of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra allows for the precise assignment of all proton and carbon signals, confirming the core flavan (B184786) skeleton, and the specific substitution pattern of the hydroxyl, methoxy (B1213986), and methyl groups on the A-ring.

The stereochemistry of the heterocyclic C-ring is of particular interest. The proton signals of the C-3 and C-4 methylene groups and the C-2 methine group provide crucial information. The coupling constants (J-values) between these protons, particularly the vicinal coupling constants ³JH2-H3, are indicative of the dihedral angles and thus the conformation of the C-ring, which typically adopts a half-chair or sofa conformation. In flavans, the substituent at C-2 can exist in either an axial or equatorial position, and NMR data helps to distinguish between these possibilities. For 7-Hydroxy-5-methoxy-6-methylflavan isolated from natural sources, the phenyl group at the C-2 position is typically found to be in a more stable equatorial orientation.

Detailed NMR analysis, including Nuclear Overhauser Effect (NOE) experiments, can further elucidate the spatial proximity of protons, providing deeper insights into the compound's preferred conformation in solution.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for the Flavan Core of Related Compounds (Note: Specific data for 7-Hydroxy-5-methoxy-6-methylflavan is scarce in publicly available literature; this table represents typical shifts for a flavan skeleton based on related structures.)

| Atom No. | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| 2 | ~5.0 (dd) | ~79.0 |

| 3 | ~2.0 & ~2.2 (m) | ~30.0 |

| 4 | ~2.8 & ~3.0 (m) | ~25.0 |

| 4a | - | ~155.0 |

| 5 | - | ~158.0 |

| 6 | - | ~110.0 |

| 7 | - | ~160.0 |

| 8 | ~6.1 (s) | ~95.0 |

| 8a | - | ~102.0 |

| 1' | - | ~139.0 |

| 2', 6' | ~7.4 (m) | ~126.0 |

| 3', 5' | ~7.3 (m) | ~128.0 |

| 4' | ~7.3 (m) | ~128.5 |

Data is generalized from various flavonoid NMR databases. dd = doublet of doublets, m = multiplet, s = singlet.

Mass Spectrometry (MS) for Elucidation of Biotransformation Products and Derivatization Validation

Mass spectrometry is a powerful technique for confirming the molecular weight of 7-Hydroxy-5-methoxy-6-methylflavan and for studying its fragmentation patterns. Electrospray ionization (ESI) is a commonly used soft ionization technique that typically yields the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode. High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the elemental formula with high confidence.

Tandem mass spectrometry (MS/MS) is employed to investigate the compound's structure by analyzing its fragmentation. For flavans, a characteristic fragmentation pathway is the retro-Diels-Alder (RDA) reaction, which cleaves the heterocyclic C-ring. This cleavage provides valuable information about the substitution patterns on the A and B rings. Other common fragmentations include the loss of small neutral molecules like water (H₂O), carbon monoxide (CO), and methyl radicals (•CH₃).

In the context of biotransformation studies, MS is critical for identifying metabolites. While specific metabolic studies on 7-Hydroxy-5-methoxy-6-methylflavan are limited, research on other flavonoids from Dragon's Blood indicates that common metabolic pathways in human liver microsomes include hydroxylation, oxidation, and demethylation. rsc.org Therefore, UPLC-MS/MS methods would be employed to detect and characterize potential metabolites of 7-Hydroxy-5-methoxy-6-methylflavan in biological samples by looking for mass shifts corresponding to these enzymatic modifications.

Table 2: Predicted Mass Spectrometry Data and Expected Biotransformation Products

| Analysis Type | Ion | m/z (Calculated) | Notes |

| Molecular Ion (Positive) | [C₁₇H₁₈O₃+H]⁺ | 271.1334 | Protonated molecule |

| Molecular Ion (Negative) | [C₁₇H₁₈O₃-H]⁻ | 269.1178 | Deprotonated molecule |

| Key MS/MS Fragment | [M+H - C₈H₈]⁺ | 167.0708 | Characteristic fragment from RDA cleavage of the B-ring |

| Expected Metabolite 1 | [M+H+O]⁺ | 287.1283 | Hydroxylation product |

| Expected Metabolite 2 | [M+H-CH₂]⁺ | 257.1178 | Demethylation product |

Chiroptical Spectroscopic Techniques (e.g., Electronic Circular Dichroism, ECD) for Absolute Configuration Assignment

Since 7-Hydroxy-5-methoxy-6-methylflavan possesses a stereocenter at the C-2 position, it is a chiral molecule existing as two enantiomers, (2S) and (2R). Chiroptical techniques, which measure the differential interaction of the molecule with left and right circularly polarized light, are essential for determining its absolute configuration.

Electronic Circular Dichroism (ECD) spectroscopy is a key technique used for this purpose. The ECD spectrum provides information about the stereochemistry of the molecule based on the signs and intensities of its Cotton effects, which correspond to electronic transitions. The absolute configuration of naturally occurring 7-Hydroxy-5-methoxy-6-methylflavan has been established as (2S). colourlex.com This was achieved by comparing its experimental circular dichroism (CD) spectrum with that of a related synthetic flavan of known absolute configuration, (2R)-flavan-7-ol. colourlex.com The opposite signs of the Cotton effects in their respective spectra allowed for the confident assignment of the (2S) configuration to the natural product. colourlex.com

Modern approaches often combine experimental ECD measurements with quantum chemical calculations. By calculating the theoretical ECD spectra for both possible enantiomers (e.g., using time-dependent density functional theory, TD-DFT), a direct comparison with the experimental spectrum can provide a robust assignment of the absolute configuration.

Table 3: Chiroptical Data for the Assignment of Absolute Configuration

| Technique | Wavelength (nm) | Sign of Cotton Effect | Assignment |

| Circular Dichroism (CD) | ~270-290 nm | Positive | Corresponds to the (2S) configuration colourlex.com |

| Circular Dichroism (CD) | ~230-250 nm | Negative | Corresponds to the (2S) configuration colourlex.com |

Data is based on the comparison with known flavans as reported in the literature. colourlex.com

Chromatographic Methods (e.g., HPLC-UV, UPLC-MS/MS) for Research Sample Purity and Quantification in Biological Matrices

Chromatographic methods are fundamental for the isolation, purity assessment, and quantification of 7-Hydroxy-5-methoxy-6-methylflavan. High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a standard method for analyzing the purity of isolated samples, with the flavan structure exhibiting characteristic UV absorbance maxima.

For the sensitive and selective quantification of this compound in complex biological matrices such as plasma, urine, or tissue homogenates, Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the method of choice. This technique combines the superior separation efficiency of UPLC with the high selectivity and sensitivity of MS/MS detection.

A UPLC-PAD-MS method has been successfully developed for the simultaneous characterization and determination of six flavonoids in Dragon's Blood, including (2S)-5-methoxy-6-methylflavan-7-ol. Such methods typically involve a reversed-phase C18 column and a gradient elution with a mobile phase consisting of an aqueous component (often with a formic acid or ammonium acetate (B1210297) additive to improve ionization) and an organic solvent like acetonitrile or methanol (B129727). Quantification is achieved using multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard, ensuring high specificity and minimizing matrix interference. Method validation according to regulatory guidelines ensures the reliability of the results by assessing parameters such as linearity, accuracy, precision, and stability.

Table 4: Typical Parameters for UPLC-MS/MS Quantification Method

| Parameter | Typical Value / Condition |

| Chromatographic System | Ultra-Performance Liquid Chromatography (UPLC) |

| Column | Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Elution | Gradient |

| Flow Rate | ~0.3 - 0.5 mL/min |

| Injection Volume | ~1 - 5 µL |

| Ionization Source | Electrospray Ionization (ESI), Positive or Negative Mode |

| MS Detection | Tandem Quadrupole Mass Spectrometer |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transition (Example) | m/z 271.1 → 167.1 (for [M+H]⁺) |

Pharmacological Activities and Preclinical Investigations Mechanistic Focus

In Vitro Cellular and Molecular Models

Modulatory Effects on Inflammatory Pathways (e.g., NO production, iNOS, IL-6, TNF-α in microglial cells)

No data available.

Antioxidant and Free Radical Scavenging Mechanisms

No data available.

Antiproliferative and Cytotoxic Effects on Cancer Cell Lines (e.g., PANC-1, K562, SGC-7901, colon 26-L5, B16-BL6, A549, HeLa, HT-1080)

No data available.

Enzyme Inhibition/Activation Studies (e.g., α-glucosidase, α-amylase, tyrosinase, thrombin)

No data available.

Receptor Binding and Agonist/Antagonist Profiling (e.g., estrogenic activity)

No data available.

Modulation of Specific Cell Signaling Pathways (e.g., Akt/mTOR, PI3K/Akt, MAPK, NF-κB)

No data available.

The absence of specific research on 7-Hydroxy-5-methoxy-6-methylflavan highlights a gap in the current scientific literature. Future preclinical investigations are required to elucidate the potential pharmacological profile of this specific compound.

In Vivo Preclinical Animal Models (Mechanistic and Biomarker-Focused)

Investigation of Anti-inflammatory Efficacy (e.g., relevant biomarkers in animal models)

There are no specific preclinical studies in animal models available in the scientific literature that investigate the anti-inflammatory efficacy of 7-Hydroxy-5-methoxy-6-methylflavan. Consequently, there is no data on its effects on relevant inflammatory biomarkers in vivo.

Evaluation in Oxidative Stress Models (e.g., assessment of oxidative damage markers)

No dedicated in vivo animal studies have been found that evaluate the effects of 7-Hydroxy-5-methoxy-6-methylflavan in models of oxidative stress. Therefore, there is no available data regarding its impact on oxidative damage markers in preclinical settings.

Neuroprotective Mechanisms in Animal Models

The neuroprotective mechanisms of 7-Hydroxy-5-methoxy-6-methylflavan have not been investigated in any specific in vivo animal models according to the available scientific literature. Research on closely related methoxyflavones has suggested potential neuroprotective properties, but direct evidence for this specific compound is lacking.

Cardioprotective Mechanisms in Experimental Systems

There is a lack of published research on the cardioprotective mechanisms of 7-Hydroxy-5-methoxy-6-methylflavan in experimental animal systems. While other flavonoids have been studied for their potential cardiovascular benefits, this specific compound has not been the subject of such in vivo investigations.

Antimicrobial Activity in Animal Models (e.g., S. aureus, H. pylori)

While flavonoids, in general, have been investigated for their antimicrobial properties, there are no specific in vivo animal model studies on the efficacy of 7-Hydroxy-5-methoxy-6-methylflavan against Staphylococcus aureus or Helicobacter pylori. In silico and in vitro studies on other flavonoids have suggested potential activity against these pathogens, but these findings have not been substantiated for 7-Hydroxy-5-methoxy-6-methylflavan in a preclinical animal setting.

Molecular Mechanisms of Action and Biological Target Identification

Gene Expression and Proteomic Profiling

No studies have been published that analyze the global changes in gene expression or the proteome of cells treated with 7-Hydroxy-5-methoxy-6-methylflavan. Such analyses are crucial for understanding the broader cellular response to a compound and for identifying its pathways of action. Without this data, a comprehensive picture of its biological effects is incomplete.

Regulation of Cellular Processes (e.g., Apoptosis, Cell Cycle, Autophagy)

While many flavonoids have been shown to influence fundamental cellular processes, there is no specific research demonstrating the effects of 7-Hydroxy-5-methoxy-6-methylflavan on apoptosis, the cell cycle, or autophagy. The potential for this compound to induce programmed cell death, alter cell proliferation, or modulate cellular degradation pathways has not been explored.

Systems Biology Approaches to Mechanistic Elucidation

A systems biology approach, which integrates various data types to model and understand complex biological systems, has not been applied to the study of 7-Hydroxy-5-methoxy-6-methylflavan. Such an approach would be invaluable in elucidating its mechanisms of action in the absence of more direct biochemical studies, but the foundational data required for such an analysis is currently lacking.

Structure Activity Relationship Sar Studies

Influence of Hydroxyl and Methoxy (B1213986) Substitution Patterns on Biological Effects

The specific placement of hydroxyl (-OH) and methoxy (-OCH3) groups on the flavan (B184786) skeleton is a critical determinant of its biological activity. In flavonoids, the number and position of these substituents significantly modulate properties such as antioxidant, anti-inflammatory, and cytotoxic effects. nih.govresearchgate.net

The hydroxyl group at the C-7 position is particularly significant. Studies on various flavonoids have demonstrated that hydroxyl groups, especially on the A and B rings, are crucial for activities like acetylcholinesterase (AChE) inhibition. mdpi.com The antioxidant capacity of flavonoids is also strongly linked to the presence and arrangement of hydroxyl groups, which can donate a hydrogen atom to scavenge free radicals. mdpi.comnih.gov Research indicates that flavonoids with hydroxyl groups at the C-5 and C-7 positions often exhibit high cytotoxicity. nih.gov

Conversely, the presence of methoxy groups can have a varying impact. While methoxylation can sometimes decrease antioxidant activity compared to the corresponding hydroxylated flavonoids, it can also enhance other biological effects. nih.govmdpi.com For instance, methoxy groups at the C-5 and C-7 positions in flavones have been shown to enhance anti-inflammatory activity. mdpi.com The methoxy group at the C-5 position in the target compound, working in concert with the C-7 hydroxyl, creates a unique electronic environment that influences its interaction with biological targets. The relative position of hydroxyl and methoxy groups can be more important for biological activity than the sheer number of hydroxyl groups present. mdpi.com

Table 1: Influence of Hydroxyl and Methoxy Groups on Flavanoid Activity

| Functional Group | Position | General Effect on Biological Activity |

|---|---|---|

| Hydroxyl (-OH) | C-5, C-7 | Often enhances cytotoxicity and antioxidant activity. nih.gov |

| Hydroxyl (-OH) | Rings A and B | Crucial for acetylcholinesterase (AChE) inhibition. mdpi.com |

| Methoxy (-OCH3) | General | May decrease antioxidant activity compared to -OH. nih.gov |

| Methoxy (-OCH3) | C-5, C-7 | Can enhance anti-inflammatory activity. mdpi.com |

Role of Methyl Group Position and Stereochemistry

The methyl group (-CH3) at the C-6 position on the A-ring introduces steric and electronic modifications to the flavan structure, thereby influencing its biological activity. The positioning of methyl groups on the A-ring is a common challenge in the structural characterization of flavanols, as positions C-6 and C-8 are often magnetically similar. nih.gov However, its presence at C-6 in 7-Hydroxy-5-methoxy-6-methylflavan is definitive and impacts the molecule's interaction with receptors and enzymes. Theoretical studies on methylated flavonoids suggest that these groups affect the planarity and stability of the ring system, which can, in turn, alter biological function. researchgate.net

Stereochemistry is another vital aspect of the SAR of flavans. The flavan structure contains a chiral center at the C-2 position, leading to the possibility of (2S) and (2R) stereoisomers. Most natural flavan-3-ols are 2R isomers. mdpi.com The specific stereochemistry of 7-Hydroxy-5-methoxy-6-methylflavan, designated as (2S) in some contexts, dictates the three-dimensional orientation of the B-ring relative to the chromane moiety. uni.lu This spatial arrangement is crucial for precise binding to biological targets, as enzymes and receptors are often stereospecific. The conformational behavior of the flavan rings, which can be influenced by substituents, has a potential impact on the biological activity of this class of compounds. researchgate.net

Importance of the Flavan Core Structure and its Aromaticity

The flavan core, consisting of two aromatic rings (A and B) linked by a heterocyclic C-ring, is the fundamental scaffold upon which the biological activity is built. The aromaticity of the A and B rings is a key chemical property that governs the stability and reactivity of the molecule. acs.org These aromatic systems are involved in crucial intermolecular interactions, such as π-π stacking with aromatic residues in protein binding sites. researchgate.net

The degree of aromaticity and the electronic properties of the flavan structure are directly related to its antioxidant potential. acs.org Flavonoids can act as antioxidants by neutralizing free radicals, a process that involves the donation of an electron or hydrogen atom from the phenolic hydroxyl groups. mdpi.com The stability of the resulting flavonoid radical is influenced by the delocalization of the unpaired electron across the aromatic system.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Drug Design

In the absence of a known 3D structure for a biological target, ligand-based drug design approaches are invaluable for discovering and optimizing new drug candidates. nih.govjubilantbiosys.com These methods rely on analyzing a set of molecules known to interact with the target to derive a model that predicts the activity of new, untested compounds.

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.com For a series of analogs of 7-Hydroxy-5-methoxy-6-methylflavan, a QSAR model could be developed by:

Data Collection: Assembling a dataset of flavan derivatives with experimentally measured biological activities.

Descriptor Calculation: Quantifying various physicochemical properties (e.g., electronic, steric, hydrophobic) of the molecules, known as molecular descriptors.

Model Building: Using statistical methods to create an equation that links the descriptors to the biological activity.

Validation: Testing the model's predictive power on a separate set of compounds.

Ligand-based drug design for this flavan would involve techniques such as pharmacophore modeling. fiveable.me A pharmacophore model identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) that are critical for binding to the biological target. By analyzing the structure of 7-Hydroxy-5-methoxy-6-methylflavan and related active compounds, a pharmacophore can be generated to serve as a 3D query for screening large chemical databases to find new, structurally diverse molecules with the potential for similar biological activity. mdpi.com These computational approaches accelerate the drug discovery process by prioritizing compounds for synthesis and testing. jubilantbiosys.com

Table 2: Computational Approaches in Drug Design for Flavan Derivatives

| Technique | Description | Application for 7-Hydroxy-5-methoxy-6-methylflavan |

|---|---|---|

| QSAR | Establishes a quantitative relationship between chemical structure and biological activity. mdpi.com | Predict the activity of novel analogs by modifying the substitution pattern (-OH, -OCH3, -CH3) on the flavan core. |

| Pharmacophore Modeling | Defines the 3D arrangement of essential features for biological activity. fiveable.me | Develop a 3D model based on the flavan's key features to virtually screen for new compounds with similar interaction capabilities. |

| Ligand-Based Virtual Screening | Uses the structure of a known active ligand to search for new potential drugs in a database. fiveable.me | Identify new scaffolds that mimic the shape and electronic properties of 7-Hydroxy-5-methoxy-6-methylflavan. |

Insufficient Data Available for Metabolic Pathways of 7-Hydroxy-5-methoxy-6-methylflavan

Following a comprehensive search of scientific literature and databases, it has been determined that there is a significant lack of specific research data on the metabolic pathways and biotransformation of the chemical compound 7-Hydroxy-5-methoxy-6-methylflavan. As a result, it is not possible to provide a detailed and scientifically accurate article based on the requested outline.

Furthermore, the search for metabolite identification and profiling in preclinical animal models for this specific flavan did not return any relevant results. Similarly, there is no available research detailing the role of specific enzyme systems, such as Cytochrome P450 isoforms or UDP-glucuronosyltransferases (UGTs), in the biotransformation of 7-Hydroxy-5-methoxy-6-methylflavan.

While general metabolic pathways for flavonoids are well-documented, applying this general knowledge to a specific, unstudied compound without direct experimental evidence would be speculative and would not meet the required standards of scientific accuracy. The strict adherence to the provided outline, which necessitates detailed research findings, cannot be fulfilled due to the absence of primary data for 7-Hydroxy-5-methoxy-6-methylflavan.

Therefore, the generation of a thorough and informative article focusing solely on the metabolic pathways of 7-Hydroxy-5-methoxy-6-methylflavan is not feasible at this time. Further empirical research, including in vitro and in vivo studies, would be required to elucidate the metabolic fate of this particular compound.

Future Research Directions and Therapeutic Potential Mechanistic & Preclinical Perspective

Exploration of Novel Biological Activities and Untapped Therapeutic Areas

The diverse pharmacological activities of flavonoids, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects, provide a strong rationale for investigating the therapeutic potential of 7-Hydroxy-5-methoxy-6-methylflavan. nih.govmdpi.com Future research should aim to screen this compound against a wide array of biological targets to uncover novel activities.

Key Research Areas:

Neurodegenerative Diseases: Preclinical studies have demonstrated the efficacy of various flavonoids in animal models of Alzheimer's and Parkinson's diseases. mdpi.comnih.govresearchgate.net Research into 7-Hydroxy-5-methoxy-6-methylflavan could explore its ability to cross the blood-brain barrier and modulate pathways involved in neuroinflammation and neuronal death. mdpi.comnih.gov

Metabolic Disorders: The role of flavonoids in modulating metabolic pathways suggests potential applications in conditions like type 2 diabetes. Investigating the effects of 7-Hydroxy-5-methoxy-6-methylflavan on glucose metabolism and insulin sensitivity would be a valuable area of exploration.

Antiviral and Antimicrobial Activities: Flavonoids are known to be synthesized by plants in response to microbial infections and have shown in vitro activity against a range of microorganisms. nih.gov Screening 7-Hydroxy-5-methoxy-6-methylflavan for its potential against various pathogens could reveal new therapeutic avenues.

Design and Synthesis of Highly Potent and Selective Analogues

The chemical structure of 7-Hydroxy-5-methoxy-6-methylflavan provides a scaffold for the design and synthesis of analogues with enhanced potency and selectivity. Structure-activity relationship (SAR) studies are crucial in this endeavor.

Strategies for Analogue Development:

Modification of Functional Groups: Altering the hydroxyl, methoxy (B1213986), and methyl groups on the flavan (B184786) backbone can significantly impact biological activity. For instance, the position and number of hydroxyl groups can influence antioxidant and enzyme-inhibitory properties.

Introduction of New Substituents: The addition of different functional groups to the aromatic rings could enhance target binding and improve pharmacokinetic profiles.

Synthesis of Hybrid Molecules: Combining the flavan scaffold with other pharmacologically active moieties could lead to the development of novel compounds with dual or synergistic effects.

A synthetic method for 7-hydroxy-5-methoxyisoflavones, starting from 5,7-dihydroxyisoflavones, has been developed, which could be adapted for the synthesis of 7-Hydroxy-5-methoxy-6-methylflavan analogues. researchgate.net

Development of Advanced Delivery Systems for Preclinical Research

A significant challenge in the therapeutic application of flavonoids is their often low bioavailability. nih.gov The development of advanced delivery systems is critical to overcome this limitation in preclinical studies.

Innovative Delivery Technologies:

| Delivery System | Description | Potential Advantages for Flavonoid Delivery |

| Nanoparticles | Includes lipid-based nanoparticles (liposomes) and polymeric nanoparticles that can encapsulate flavonoids. nih.govmdpi.com | Enhanced solubility, improved stability, targeted delivery to specific tissues, and controlled release. mdpi.combohrium.com |

| Hydrogels | Three-dimensional polymer networks that can absorb large amounts of water and encapsulate therapeutic agents. nih.gov | Sustained release, high patient compliance for topical applications. nih.gov |

| Microneedles | Minimally invasive systems that create microscopic channels in the skin for drug delivery. nih.gov | Bypasses the first-pass metabolism, potential for systemic delivery through the skin. nih.gov |

| Cyclodextrin Complexes | Cyclodextrins can form inclusion complexes with flavonoids, increasing their water solubility and stability. mdpi.com | Improved bioavailability and enhanced antioxidant activity. mdpi.com |

These systems can improve the therapeutic efficacy and enable more accurate preclinical evaluation of 7-Hydroxy-5-methoxy-6-methylflavan and its analogues. sciencescholar.us

Integration with Omics Technologies for Holistic Understanding

A multi-omics approach, integrating genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive understanding of the mechanisms of action of 7-Hydroxy-5-methoxy-6-methylflavan. mdpi.comfrontiersin.org

Applications of Omics in Flavonoid Research:

Target Identification: Omics technologies can help identify the specific molecular targets and pathways modulated by the compound. mdpi.com

Biomarker Discovery: Metabolomics and proteomics can be used to identify biomarkers of response to treatment, aiding in the evaluation of therapeutic efficacy in preclinical models.

Mechanism of Action Elucidation: Integrating different omics datasets can reveal the complex biological networks affected by the flavonoid, providing a holistic view of its physiological effects. nih.govoup.com

This integrated approach will be instrumental in moving from a general understanding of flavonoid activity to a precise characterization of the therapeutic potential of 7-Hydroxy-5-methoxy-6-methylflavan.

Mechanistic Validation in Complex Preclinical Disease Models

To translate promising in vitro findings into potential clinical applications, it is essential to validate the therapeutic efficacy and mechanisms of action of 7-Hydroxy-5-methoxy-6-methylflavan in relevant and complex preclinical disease models.

Considerations for Preclinical Modeling:

Animal Models of Disease: Utilizing well-established animal models that mimic human diseases is crucial. For neurodegenerative disorders, transgenic mouse models are often used. mdpi.com For cancer research, xenograft models can provide valuable insights.

Human-Relevant Models: The use of human-derived cell lines and organoid cultures can offer more translationally relevant data.

Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is essential for designing effective dosing regimens in preclinical studies.

Systematic reviews of preclinical studies on other flavonoids, such as quercetin in Alzheimer's disease models, highlight the importance of rigorous methodological quality in these investigations. mdpi.com

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for confirming the structural identity and purity of 7-Hydroxy-5-methoxy-6-methylflavan?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the compound's backbone and substituent positions. High-performance liquid chromatography (HPLC) with UV detection at 280 nm is recommended for purity assessment, as flavanoids typically absorb in this range. Cross-reference spectral data with databases like NIST Chemistry WebBook for validation . Safety data sheets from suppliers (e.g., Cayman Chemical) often specify purity thresholds (>95%) for research-grade materials, which should guide experimental design .

Q. How should researchers handle and store 7-Hydroxy-5-methoxy-6-methylflavan to ensure stability?

- Methodological Answer : Store the compound at –20°C in airtight, light-resistant containers to prevent degradation. For short-term use, aliquots can be kept at 2–8°C. Safety protocols from Cayman Chemical emphasize avoiding inhalation (use fume hoods) and skin contact (wear nitrile gloves) due to potential irritant properties . Pre-dissolve in dimethyl sulfoxide (DMSO) for biological assays, ensuring solvent compatibility with downstream applications.

Q. What in vitro assays are suitable for preliminary screening of biological activity?

- Methodological Answer : Use cell-free systems (e.g., enzyme inhibition assays) to evaluate interactions with targets like cyclooxygenase or cytochrome P450 isoforms. For cellular studies, employ immortalized cell lines (e.g., HEK-293 or HepG2) with dose-response curves (1–100 µM) to assess cytotoxicity or anti-inflammatory effects. Follow guidelines from TargetMol on compound handling in life sciences, including solvent controls and replicate experiments .

Advanced Research Questions

Q. How can conflicting data on compound toxicity be resolved across studies?

- Methodological Answer : Discrepancies in hazard classification (e.g., Cayman Chemical’s GHS07 rating vs. unclassified status in other batches ) may arise from differences in purity, isomer composition, or testing protocols. Reproduce toxicity assays (e.g., zebrafish embryo models) under standardized OECD guidelines. Use mass spectrometry to verify batch-specific impurities and correlate these with observed effects .

Q. What experimental strategies optimize the compound’s bioavailability in pharmacokinetic studies?

- Methodological Answer : Employ lipid-based nanoformulations (e.g., liposomes) to enhance solubility in aqueous media. Monitor plasma concentrations in rodent models via LC-MS/MS, with sampling intervals adjusted for the compound’s half-life. Cross-validate results with in silico ADME predictions (e.g., SwissADME) to identify metabolic hotspots, such as methoxy group demethylation .

Q. How should researchers address stability issues in long-term bioactivity assays?

- Methodological Answer : Conduct accelerated stability studies under varying pH (3–9), temperature (4–37°C), and light exposure conditions. Use HPLC to quantify degradation products and identify structural breakdown patterns (e.g., oxidation at the 7-hydroxy group). Reference Sigma-Aldrich’s stability data for analogous methoxyflavones to establish baseline degradation rates .

Q. What statistical approaches are recommended for analyzing dose-dependent effects in heterogeneous cell populations?

- Methodological Answer : Apply mixed-effects models to account for variability in primary cell cultures. Use tools like GraphPad Prism for non-linear regression (e.g., sigmoidal dose-response curves) and outlier detection. For transcriptomic data, integrate pathway enrichment analysis (e.g., DAVID) to distinguish compound-specific effects from background noise .

Q. How can researchers ensure reproducibility in synthetic protocols for derivatives?

- Methodological Answer : Document reaction conditions (e.g., solvent, catalyst, and temperature) in line with Beilstein Journal of Organic Chemistry guidelines . Validate synthetic routes using high-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) for regiochemical confirmation. Publish detailed protocols in supplementary materials to enable replication .

Methodological Resources

- Safety and Handling : Follow OSHA HCS standards for irritant mitigation, including fume hood use and emergency eyewash protocols .

- Data Reporting : Adhere to Medicinal Chemistry Research guidelines for structuring experimental sections, including raw data deposition in public repositories .

- Literature Review : Use EFSA’s systematic search strategies with tailored keywords (e.g., “7-Hydroxy-5-methoxy-6-methylflavan AND bioactivity”) across PubMed, SciFinder, and Reaxys .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.